molecular formula C14H12N2O6S B6411147 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid CAS No. 1261979-46-7

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid

Cat. No.: B6411147
CAS No.: 1261979-46-7
M. Wt: 336.32 g/mol
InChI Key: MNJLUIJKDFFKMT-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid is an organic compound that features both a methylsulfonylamino group and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

3-[3-(methanesulfonamido)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-23(21,22)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(7-10)16(19)20/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJLUIJKDFFKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692085
Record name 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-46-7
Record name 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid typically involves multiple steps:

    Sulfonylation: The methylsulfonylamino group can be introduced via sulfonylation, where a suitable amine reacts with a sulfonyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the nitrated benzoic acid with the sulfonylated amine derivative under appropriate conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation: The methyl group in the methylsulfonylamino moiety can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Hydrogen peroxide, acetic acid

Major Products

    Reduction: 3-(3-Aminophenyl)-5-nitrobenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: this compound sulfone

Scientific Research Applications

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitro and sulfonyl groups.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonamidomethyl)phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylsulfonylamino group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

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